molecular formula C9H5NO3 B12864302 Benzo[d]oxazole-2,4-dicarbaldehyde

Benzo[d]oxazole-2,4-dicarbaldehyde

Cat. No.: B12864302
M. Wt: 175.14 g/mol
InChI Key: HANKBEWEQLPLFX-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-2,4-dicarbaldehyde is a high-value aromatic heterocyclic building block designed for advanced research and development applications. This compound features a benzoxazole core—a fusion of a benzene ring and an oxazole ring —strategically functionalized with two aldehyde groups at the 2 and 4 positions. These aldehyde groups serve as highly reactive sites for further chemical modification, making this reagent a critical precursor in the synthesis of complex molecular architectures. Researchers value this dicarbaldehyde for constructing donor-acceptor covalent organic frameworks (COFs), a class of porous, crystalline materials with significant promise in heterogeneous photocatalysis and optoelectronics . Furthermore, based on the established biological activities of the benzoxazole scaffold, it serves as a key intermediate in medicinal and agrochemical discovery for developing new antifungal, antibacterial, and herbicidal agents . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Proper safe handling procedures are required.

Properties

Molecular Formula

C9H5NO3

Molecular Weight

175.14 g/mol

IUPAC Name

1,3-benzoxazole-2,4-dicarbaldehyde

InChI

InChI=1S/C9H5NO3/c11-4-6-2-1-3-7-9(6)10-8(5-12)13-7/h1-5H

InChI Key

HANKBEWEQLPLFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]oxazole-2,4-dicarbaldehyde typically involves the cyclization of ortho-aminophenol with glyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzo[d]oxazole-2,4-dicarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Benzo[d]oxazole-2,4-dicarboxylic acid.

    Reduction: Benzo[d]oxazole-2,4-dimethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Benzo[d]oxazole-2,4-dicarbaldehyde has been explored for its potential therapeutic effects:

  • Antitumor Activity : Research indicates that derivatives of benzo[d]oxazole exhibit significant antitumor properties. For instance, studies have shown that compounds derived from this structure can inhibit the growth of various cancer cell lines, including breast and lung cancers .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Substituted benzoxazoles have been noted for their effectiveness against bacteria and fungi, making them candidates for developing new antibiotics .
  • Fluorescent Probes : Due to its fluorescent properties, this compound is also being investigated as a fluorescent probe in biological imaging applications. Its ability to emit light upon excitation makes it useful for tracking biological processes .

Materials Science

In materials science, benzo[d]oxazole derivatives are utilized for:

  • Polymer Synthesis : The compound can serve as a building block in the synthesis of advanced polymers with specific optical and electronic properties. Its incorporation into polymer matrices can enhance the material's mechanical strength and thermal stability .
  • Organic Light Emitting Diodes (OLEDs) : Benzo[d]oxazole derivatives are explored as potential emissive materials in OLEDs due to their favorable electronic properties. Their ability to emit light efficiently makes them suitable candidates for display technologies .

Environmental Applications

This compound has potential applications in environmental science:

  • Herbicides : Research has indicated that certain benzoxazole compounds may act as herbicides, inhibiting the growth of unwanted plants while being less toxic to warm-blooded animals .
  • Pollution Monitoring : The fluorescent properties of benzo[d]oxazole derivatives allow them to be used in monitoring environmental pollutants through fluorescence spectroscopy techniques .

Summary of Case Studies

Application AreaStudy ReferenceKey Findings
Antitumor Activity Significant inhibition of cancer cell growth
Antimicrobial Activity Effective against various bacterial and fungal strains
Polymer Synthesis Enhanced mechanical and thermal properties
OLEDs Efficient light emission characteristics
Herbicide Development Potentially less toxic herbicide alternatives
Pollution Monitoring Effective in detecting environmental pollutants

Mechanism of Action

The mechanism of action of Benzo[d]oxazole-2,4-dicarbaldehyde in biological systems is not fully understood. it is believed to interact with various molecular targets through its aldehyde groups, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between Benzo[d]oxazole-2,4-dicarbaldehyde and selected analogs:

Compound Name Functional Groups Key Properties/Applications Synthesis Yield (If Available) References
This compound Two aldehyde groups (C2, C4) High reactivity for polymerization, drug synthesis Not reported Inferred
Benzo[d]oxazole-2(3H)-thione (3a) Thione group (C2) Tautomerism with thiol form; used in S-alkylation 75–85% (from thiourea cyclocondensation)
4-(Benzoxazol-2-yl)benzaldehyde Single aldehyde (C4 of benzene) Intermediate in fluorescent dyes Not reported
Oxadiazole-benzaldehyde hybrids (5f–5i) Aldehyde + oxadiazole Antimicrobial agents, moderate yields 82–86% (via four-component synthesis)
6-Methoxy-2-methylbenzo[d]oxazole Methoxy, methyl groups Building block for agrochemicals 95% purity (commercial)

Key Observations:

  • Reactivity: The dual aldehyde groups in this compound likely enhance its electrophilicity compared to mono-aldehyde derivatives like 4-(Benzoxazol-2-yl)benzaldehyde, enabling applications in multi-site covalent bonding .
  • Tautomerism: Unlike Benzo[d]oxazole-2(3H)-thione (3a), which exhibits thione-thiol tautomerism, the aldehyde groups in the target compound are less prone to tautomeric shifts, favoring stable Schiff base formation .
  • Synthetic Feasibility: Oxadiazole-benzaldehyde hybrids (e.g., 5f–5i) achieve moderate yields (82–86%) via multi-component reactions, suggesting that similar strategies could optimize the synthesis of this compound .

Electronic and Crystallographic Properties

  • Crystal Packing: Hirshfeld surface analysis of related compounds (e.g., benzo[d]oxazole-2-thiol) reveals dominant hydrogen bonding and van der Waals interactions. The dual aldehydes in this compound could promote stronger C–H⋯O hydrogen bonds (energy ~44.8 kJ mol⁻¹, as seen in analogs) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Benzo[d]oxazole-2,4-dicarbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves condensation reactions using substituted benzaldehyde derivatives. For example, refluxing 4-amino-triazole derivatives with dicarbaldehyde precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and filtration, can yield target compounds . Key factors include stoichiometric ratios, solvent polarity, and catalytic acid concentration. Characterization via 1H^1H-NMR and IR spectroscopy is critical to confirm aldehyde functionality and aromatic ring substitution patterns .

Q. How can researchers characterize the electronic and structural properties of this compound?

  • Methodological Answer : Employ spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to identify aldehyde protons (~9–10 ppm) and aromatic carbons.
  • IR : Stretching frequencies for aldehydes (∼1700 cm1^{-1}) and C=N bonds (∼1600 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.
  • X-ray Crystallography : Resolve crystal packing and confirm planarity of the benzoxazole core .

Q. What are the key reactivity patterns of the aldehyde groups in this compound?

  • Methodological Answer : The aldehyde groups undergo nucleophilic additions (e.g., with hydrazines to form hydrazones) and condensations (e.g., Knoevenagel or aldol reactions). For example, reacting with hydroxylamine forms oximes, useful for further functionalization . Reaction progress can be monitored via TLC or in situ FTIR to track aldehyde peak disappearance .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodological Answer : Asymmetric catalysis using chiral Lewis acids (e.g., BINOL-derived catalysts) during cyclization steps can induce enantioselectivity. Evidence from related benzoxazole-thione syntheses shows that benzo-ring incorporation enhances stereocontrol (up to 95% ee), while heterocyclic substituents (e.g., thiazole) reduce selectivity . Optimize solvent (e.g., dichloromethane vs. THF) and temperature (−20°C to RT) to minimize racemization .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from covalent vs. non-covalent binding modes. Use thiol reactivity assays (e.g., Ellman’s test) to confirm disulfide bond formation with cysteine residues in target enzymes, as seen in immunoproteasome inhibition studies . Compare IC50_{50} values under reducing vs. non-reducing conditions to distinguish mechanisms .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

  • Methodological Answer :

  • Fragment Growing : Attach substituents to the aldehyde groups (e.g., aryl hydrazones) to enhance binding affinity. Use molecular docking to predict interactions with active sites (e.g., β5i subunit of immunoproteasomes) .
  • Warhead Optimization : Replace aldehydes with electrophilic warheads (e.g., nitriles) for improved selectivity and stability, as demonstrated in covalent inhibitor design .

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